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Compound of Interest

Compound Name: 1,4-Piperazinediethanol

Cat. No.: B089762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
Piperazinediethanol (CAS No. 122-96-3), a symmetrical diamine with applications in the

synthesis of pharmaceuticals and polymers.[1][2][3] The following sections detail its mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering a

foundational dataset for its identification and characterization.

Molecular Structure and Properties
IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol[4]

Molecular Formula: C₈H₁₈N₂O₂[1][4]

Molecular Weight: 174.24 g/mol [4]

Synonyms: 1,4-Bis(2-hydroxyethyl)piperazine, N,N'-Bis(2-hydroxyethyl)piperazine[5]

Mass Spectrometry Data
Mass spectrometry of 1,4-Piperazinediethanol typically employs electron ionization (EI) for

fragmentation analysis. The resulting mass spectrum is characterized by several key fragments

that are indicative of the molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data
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m/z (Mass-to-Charge Ratio) Interpretation

174 Molecular Ion [M]⁺

143 Loss of a CH₂OH group

70
Fragment corresponding to the piperazine ring

with one ethyl group

56 Fragment corresponding to the piperazine ring

42 Fragment corresponding to a C₂H₄N moiety

Note: The relative intensities of these peaks can vary depending on the specific instrumentation

and experimental conditions.

Infrared (IR) Spectroscopy Data
The infrared spectrum of 1,4-Piperazinediethanol reveals characteristic absorption bands

corresponding to its functional groups. The presence of hydroxyl and amine groups, along with

the alkyl framework, gives rise to a distinct spectral fingerprint.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3200 O-H stretching (broad) Hydroxyl (-OH)

2940 - 2800 C-H stretching Alkyl (C-H)

1460 - 1440 C-H bending Alkyl (CH₂)

1100 - 1000 C-N stretching Amine (C-N)

1050 - 1000 C-O stretching Alcohol (C-O)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen and carbon atoms within the 1,4-Piperazinediethanol molecule.

¹H NMR Spectroscopy
The proton NMR spectrum is relatively simple due to the molecule's symmetry.

Table 3: ¹H NMR Chemical Shift Data

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~3.73 Triplet 4H

Methylene group

adjacent to the

hydroxyl group (-CH₂-

OH)

~2.59 Triplet 4H

Methylene group

adjacent to the

nitrogen (-N-CH₂-)

~2.58 Singlet 8H

Piperazine ring

protons (-CH₂-N-

CH₂-)

Note: Chemical shifts are typically referenced to a standard and can vary based on the solvent

used. The data presented is based on spectra recorded in D₂O.[6]

¹³C NMR Spectroscopy
The carbon NMR spectrum further confirms the symmetrical nature of the molecule.

Table 4: ¹³C NMR Chemical Shift Data
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Chemical Shift (δ) ppm Assignment

~60
Methylene carbon adjacent to the hydroxyl

group (-CH₂-OH)

~58
Methylene carbon adjacent to the nitrogen (-N-

CH₂-)

~54 Piperazine ring carbons (-CH₂-N-CH₂-)

Note: As with ¹H NMR, chemical shifts are solvent-dependent.

Experimental Protocols
The data presented in this guide are typically acquired using standard analytical techniques.

While specific instrument parameters may vary, the following provides a general overview of

the methodologies.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol

or dichloromethane, and injected into the GC system.

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analyte from

the solvent and any impurities. The oven temperature is programmed to ramp from a low

initial temperature to a final temperature to ensure proper elution.

Mass Spectrometry: The eluted compound enters the mass spectrometer where it is ionized

by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g.,

a quadrupole) and detected.

Infrared (IR) Spectroscopy
Technique: Fourier Transform Infrared (FTIR) Spectroscopy. Can be performed using

Attenuated Total Reflectance (ATR) or KBr pellet methods.[4]
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ATR-IR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal

(e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that

it interacts with the sample at the surface.

KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr)

powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam

path.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum is collected and subtracted from the sample spectrum to remove

contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: ¹H and ¹³C NMR spectroscopy.

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or

DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or

higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-

noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower

natural abundance of the ¹³C isotope. Various NMR experiments (e.g., DEPT) can be

performed to aid in the assignment of carbon signals.

Workflow for Spectroscopic Analysis
The logical flow for the comprehensive spectroscopic characterization of 1,4-
Piperazinediethanol is illustrated in the diagram below.
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Spectroscopic Analysis Workflow for 1,4-Piperazinediethanol
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Caption: Workflow for the spectroscopic analysis of 1,4-Piperazinediethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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